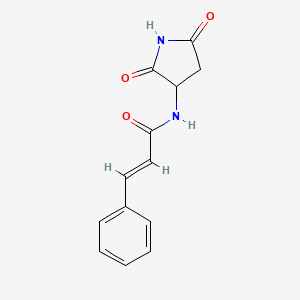
N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 7f est une molécule organique synthétique connue pour son potentiel immunomodulateur. Il cible la céréblone, un récepteur de substrat d'un complexe E3 ubiquitine ligase, favorisant la dégradation protéasomique du facteur de transcription lymphoïde néo-substrat Aiolos (IKZF3). Ce composé diffère des médicaments immunomodulateurs classiques à base de thalidomide car il contient un groupe cinnamamide au lieu du groupe glutarimide présent dans les dérivés de la thalidomide .
Méthodes De Préparation
Le composé 7f est synthétisé en utilisant une procédure générale impliquant la réaction de 3a avec la diisopropyléthylamine (DIPEA) et le chlorure de cinnamoyle. Les conditions de réaction spécifiques sont les suivantes :
Réactifs : 3a (0,10 g, 0,44 mmol), DIPEA (0,15 mL, 0,88 mmol) et chlorure de cinnamoyle (73,0 mg, 0,44 mmol).
Procédure : Les réactifs sont combinés et soumis à des conditions de réaction appropriées pour produire le composé 7f.
Analyse Des Réactions Chimiques
Le composé 7f subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent produire des formes réduites du composé.
Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants : Les réactifs typiques comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions dépendent de la réaction et du produit souhaités.
Produits principaux : Les produits principaux formés dépendent du type de réaction et des conditions spécifiques utilisées.
4. Applications de recherche scientifique
Le composé 7f a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les molécules ciblant la céréblone et leurs effets sur la dégradation des protéines.
Biologie : Il aide à comprendre le rôle de la céréblone dans les processus cellulaires et son potentiel en tant que cible thérapeutique.
Industrie : Il peut être utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
5. Mécanisme d'action
Le composé 7f exerce ses effets en se liant à la céréblone, modifiant sa spécificité de substrat. Cette liaison favorise la dégradation protéasomique du facteur de transcription lymphoïde néo-substrat Aiolos (IKZF3). Le mode de reconnaissance du composé 7f diffère de celui des médicaments immunomodulateurs classiques à base de thalidomide, ce qui en fait une molécule unique dans sa classe .
Applications De Recherche Scientifique
Compound 7f has several scientific research applications:
Chemistry: It is used as a model compound for studying cereblon-targeting molecules and their effects on protein degradation.
Biology: It helps in understanding the role of cereblon in cellular processes and its potential as a therapeutic target.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Compound 7f exerts its effects by binding to cereblon, altering its substrate specificity. This binding promotes the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). The recognition mode of compound 7f is distinct from that of classical thalidomide-based immunomodulatory drugs, making it a unique molecule in its class .
Comparaison Avec Des Composés Similaires
Le composé 7f est comparé à d'autres composés ciblant la céréblone, tels que les dérivés de la thalidomide. Les principales différences comprennent :
Structure : Le composé 7f contient un groupe cinnamamide, tandis que les dérivés de la thalidomide ont un groupe glutarimide.
Mécanisme : Le mode de reconnaissance du composé 7f diffère de celui des médicaments classiques à base de thalidomide.
Composés similaires : La thalidomide, la lénalidomide et la pomalidomide sont quelques-uns des composés similaires utilisés à des fins de comparaison
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(E)-N-(2,5-dioxopyrrolidin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H12N2O3/c16-11(7-6-9-4-2-1-3-5-9)14-10-8-12(17)15-13(10)18/h1-7,10H,8H2,(H,14,16)(H,15,17,18)/b7-6+ |
Clé InChI |
NSEUGMATEWSNTO-VOTSOKGWSA-N |
SMILES isomérique |
C1C(C(=O)NC1=O)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1C(C(=O)NC1=O)NC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
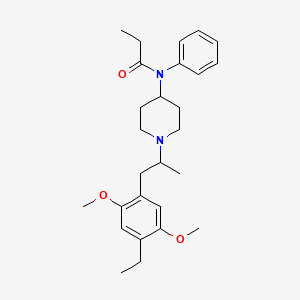
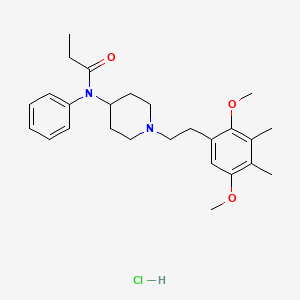
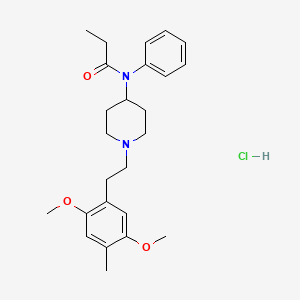
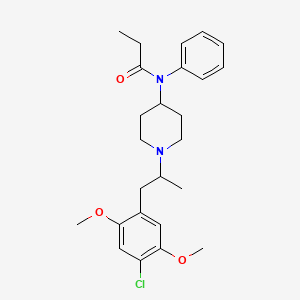
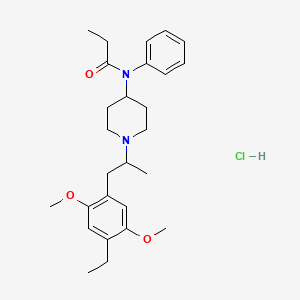
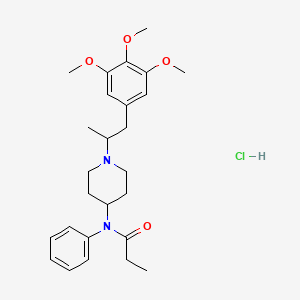
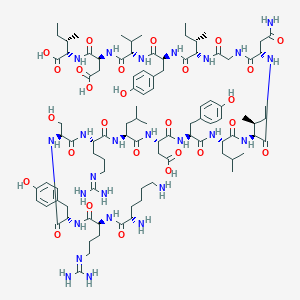
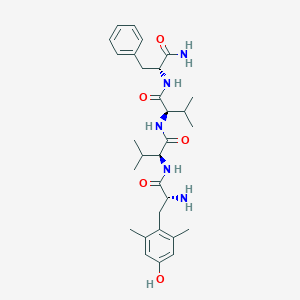

![2-[4-[8-oxo-2-[(2-oxo-1H-pyridin-3-yl)amino]-7H-purin-9-yl]cyclohexyl]acetonitrile](/img/structure/B10817576.png)
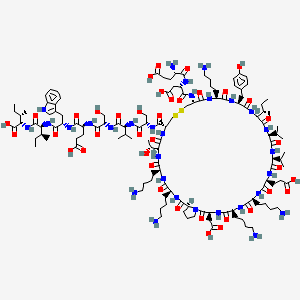
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
